![molecular formula C20H18ClN3O3S B3410490 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 897479-95-7](/img/structure/B3410490.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Overview
Description
This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It belongs to the class of heterocyclic compounds, which are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The compound can be synthesized through a multi-step procedure . A possible synthesis route could start from methyl acrylate, followed by bromination, formation of the 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH . The acyl chloride can then be added to an excess of piperidine .Molecular Structure Analysis
The molecular structure of the compound can be characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . For instance, the 1H-NMR spectrum shows signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Physical And Chemical Properties Analysis
The compound has a melting point of 201°C . Its IR spectrum shows peaks at 3117 (C–H str., phenyl nucleus), 1587 (C=C skeletal str., phenyl), 1671 (C=O str., CONH), 706 (C–Br str., C6H5Br), 832 (C–S–C str.), 1156 (C–N str., CONH), 1597 (N–H in plane bending, CONH), 1567 (N–O str., NO2), 757 (C–Cl str., Ar–Cl) .Scientific Research Applications
Synthesis of Doxazosin
This compound is a key intermediate in the synthesis of Doxazosin , a medication used to treat symptoms of an enlarged prostate and high blood pressure. The synthesis process involves several steps, including bromination, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH .
Antioxidant Activity
Compounds related to this scaffold have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
These compounds have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications.
Anti-inflammatory Activity
The compound has shown anti-inflammatory activity , which could make it useful in treating conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial and Antifungal Activities
This compound has demonstrated antimicrobial and antifungal activities , suggesting potential use in the treatment of various infections caused by bacteria and fungi.
Cytotoxic Activity
A library of substituted derivatives of this compound were synthesized and screened for their in vitro cytotoxic activity against various cell lines . This suggests potential applications in the development of new anticancer drugs.
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been known to interact with various biological targets . For instance, piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
The presence of the benzothiazole and piperazine moieties might enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Biochemical Pathways
For instance, benzothiazole derivatives exhibit various biological activities as oxidosqualene cyclase inhibitors .
Pharmacokinetics
Based on the lipinski’s rule of five (ro5), which predicts the drug-likeness or “drugability” of a compound, it can be inferred that this compound might have good oral bioavailability . The presence of the piperazine moiety might enhance the compound’s solubility in water, thereby improving its absorption and distribution in the body .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound might have potential therapeutic effects such as antimicrobial, antiviral, and anti-inflammatory activities .
properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-13-4-3-7-17-18(13)22-20(28-17)24-10-8-23(9-11-24)19(25)16-12-26-14-5-1-2-6-15(14)27-16/h1-7,16H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUTUHJKPYHVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4COC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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